molecular formula C21H18ClFN2O3S B5301090 (5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B5301090
M. Wt: 432.9 g/mol
InChI Key: YQCSSUPYTOHHFL-GXDHUFHOSA-N
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Description

(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzylidene group, a fluorophenyl group, and a thioxodihydropyrimidine core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-(butan-2-yloxy)-3-chlorobenzaldehyde with 2-fluorophenylthiourea under basic conditions to form the intermediate. This intermediate then undergoes cyclization and oxidation to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, especially at the chlorobenzylidene moiety, using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone, silver nitrate in ethanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of iodinated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

Biology

In biological research, (5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signal transduction by interacting with receptors or other signaling molecules, leading to changes in gene expression or cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its combination of functional groups, which confer unique reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(5E)-5-[(4-butan-2-yloxy-3-chlorophenyl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O3S/c1-3-12(2)28-18-9-8-13(11-15(18)22)10-14-19(26)24-21(29)25(20(14)27)17-7-5-4-6-16(17)23/h4-12H,3H2,1-2H3,(H,24,26,29)/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCSSUPYTOHHFL-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC=C3F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=CC=C3F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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